5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1261904-11-3
VCID: VC11769686
InChI: InChI=1S/C12H8FNO4/c13-9-3-6(1-2-10(9)15)8-5-14-11(16)4-7(8)12(17)18/h1-5,15H,(H,14,16)(H,17,18)
SMILES: C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)F)O
Molecular Formula: C12H8FNO4
Molecular Weight: 249.19 g/mol

5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid

CAS No.: 1261904-11-3

Cat. No.: VC11769686

Molecular Formula: C12H8FNO4

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid - 1261904-11-3

Specification

CAS No. 1261904-11-3
Molecular Formula C12H8FNO4
Molecular Weight 249.19 g/mol
IUPAC Name 5-(3-fluoro-4-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H8FNO4/c13-9-3-6(1-2-10(9)15)8-5-14-11(16)4-7(8)12(17)18/h1-5,15H,(H,14,16)(H,17,18)
Standard InChI Key XBQFSLGTIJHTII-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)F)O
Canonical SMILES C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)F)O

Introduction

Chemical Identity and Structural Features

5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid belongs to the class of hydroxyisonicotinic acids, distinguished by a pyridine core with hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 2 and 4, respectively. The phenyl ring at position 5 is substituted with fluorine and hydroxyl groups at the meta and para positions. Key identifiers include:

PropertyValue
IUPAC Name5-(3-fluoro-4-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
SMILESC1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)F)O
InChIKeyXBQFSLGTIJHTII-UHFFFAOYSA-N
PubChem CID53222904

The planar structure, facilitated by conjugated π-systems, suggests potential for intermolecular interactions such as hydrogen bonding and π-stacking, which are critical for biological activity .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

  • Aryl Coupling: Introduction of the 3-fluoro-4-hydroxyphenyl group to the pyridine ring. Patent literature describes the use of dialkyl oxalate and arylmethyl ketone precursors in metal alkoxide media to form intermediates like alkyl aroylpyruvate .

  • Cyclization and Functionalization: Reaction with cyanoacetamide in the presence of a secondary amine yields a cyano-substituted pyridone, which undergoes chlorination and dehalogenation to introduce the hydroxyl and carboxylic acid groups .

  • Purification: Column chromatography (e.g., hexane:ethyl acetate gradients) is employed to isolate the final product .

A related synthesis for 3-chloro-5-fluoro-4-hydroxybenzaldehyde (CAS: 870704-13-5) involved trifluoroacetic acid (TFA) and hexamethylenetetramine (HMTA) at 60°C under inert atmosphere, achieving a 40% yield . While this method targets a benzaldehyde derivative, analogous conditions may apply to the hydroxylation and fluorination steps in the target compound’s synthesis.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR of analogous compounds reveals aromatic protons between δ 7.7–6.1 ppm and hydroxyl protons as broad singlets .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 249.19.

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in polar solvents (e.g., DMSO, methanol); low in hexane
pKaEstimated ~2.5 (carboxylic acid), ~9.5 (phenolic -OH)
StabilityStable under inert atmospheres; sensitive to prolonged light exposure

The carboxylic acid and phenolic hydroxyl groups confer pH-dependent solubility, with improved dissolution in alkaline conditions. The fluorine atom enhances lipid permeability, potentially aiding cellular uptake .

Analytical Methods

TechniqueApplication
HPLCPurity assessment (>95% by C18 reverse-phase)
UV-Vis Spectroscopyλmax_{\text{max}} ~270 nm (aromatic π→π*)
FT-IRPeaks at 1680 cm1^{-1} (C=O), 3300 cm1^{-1} (-OH)

Future Perspectives

  • Mechanistic Studies: Elucidate COX-1/COX-2 selectivity and in vivo efficacy.

  • Derivatization: Explore ester/prodrug formulations to enhance bioavailability.

  • Therapeutic Expansion: Test hypotheses in models of neurodegeneration or cancer, leveraging fluorinated aromatics’ blood-brain barrier permeability .

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